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Compound of Interest

Compound Name: PD173955

Cat. No.: B1684432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

PD173955 is a potent, ATP-competitive pyrido[2,3-d]pyrimidine derivative that has been widely

studied as a tyrosine kinase inhibitor. Initially recognized for its strong inhibition of Src family

kinases, further research has revealed a broader spectrum of activity. This guide provides a

comparative analysis of PD173955's cross-reactivity with other tyrosine kinases, supported by

available experimental data. Understanding the selectivity profile of this compound is crucial for

its application as a research tool and for guiding the development of more specific inhibitors.

Quantitative Analysis of Kinase Inhibition
The inhibitory activity of PD173955 has been quantified against several key tyrosine kinases.

The following tables summarize the available half-maximal inhibitory concentration (IC50)

values from both biochemical and cell-based assays.

Table 1: Biochemical Assay Data for PD173955 Inhibition
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Kinase Target IC50 (nM) Assay Type

Bcr-Abl 1-2[1] In vitro kinase assay

Src 22[2] In vitro kinase assay

Yes ~22 In vitro kinase assay

c-Kit ~25-50[1]
In vitro autophosphorylation

assay

FGFRα Less potent than Src/Abl Not specified

InsR No significant activity Not specified

PKC No significant activity Not specified

Table 2: Cell-Based Assay Data for PD173955 Inhibition

Cell Line/Target IC50 (nM) Assay Type

Bcr-Abl dependent cells 2-35[1] Cell proliferation assay

c-Kit dependent (M07e) cells 40[1] Cell proliferation assay

IL-3 dependent (M07e) cells 250[1] Cell proliferation assay

GM-CSF dependent (M07e)

cells
1000[1] Cell proliferation assay

Note: The broader cross-reactivity profile of PD173955 across a comprehensive kinome scan is

not extensively available in the public domain. The selectivity entropy score for PD173955 has

been reported as 3.3, which is considerably higher than that of imatinib (0.8), suggesting a

wider range of off-target interactions.

Experimental Protocols
To ensure the reproducibility and accurate interpretation of kinase inhibition data, detailed

experimental protocols are essential. Below is a representative, non-radioactive protocol for a

tyrosine kinase inhibition assay.
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General Protocol for Non-Radioactive Tyrosine Kinase
Inhibition Assay (ELISA-based)
This protocol outlines a general method for determining the IC50 of an inhibitor against a

specific tyrosine kinase.

1. Materials:

Recombinant Tyrosine Kinase

Specific peptide substrate with a biotin tag

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

ATP solution

PD173955 or other test inhibitors

Streptavidin-coated 96-well plates

Phosphotyrosine-specific antibody conjugated to Horseradish Peroxidase (HRP)

TMB (3,3’,5,5’-tetramethylbenzidine) substrate

Stop solution (e.g., 2 N H2SO4)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Plate reader capable of measuring absorbance at 450 nm

2. Procedure:

Plate Preparation: Wash the streptavidin-coated plates twice with wash buffer. Add 100 µL of

the biotinylated peptide substrate solution (e.g., 1-5 µg/mL in PBS) to each well and incubate

for 1-2 hours at room temperature to allow for binding. Wash the plates three times with

wash buffer.
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Kinase Reaction:

Prepare serial dilutions of PD173955 in kinase reaction buffer.

In each well, add 50 µL of the recombinant kinase solution.

Add 25 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.

Pre-incubate for 10-15 minutes at room temperature.

Initiate the kinase reaction by adding 25 µL of ATP solution (the final concentration should

be at or near the Km for the specific kinase).

Incubate for 30-60 minutes at 30°C.

Detection:

Stop the reaction by washing the wells three times with wash buffer.

Add 100 µL of the phosphotyrosine-specific HRP-conjugated antibody (diluted in blocking

buffer) to each well and incubate for 1 hour at room temperature.

Wash the wells five times with wash buffer.

Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

Stop the color development by adding 100 µL of stop solution.

Data Analysis:

Measure the absorbance at 450 nm using a plate reader.

Subtract the background absorbance (wells with no kinase).

Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to

a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Visualizations
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The following diagrams, generated using DOT language, illustrate the key signaling pathways

affected by PD173955's primary targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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